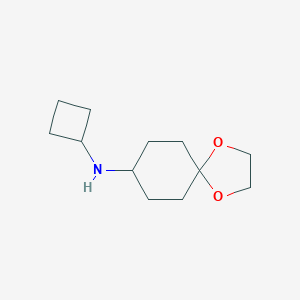

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal

Description

Properties

IUPAC Name |

N-cyclobutyl-1,4-dioxaspiro[4.5]decan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-10(3-1)13-11-4-6-12(7-5-11)14-8-9-15-12/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFUMAIGJATMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442429 | |

| Record name | N-CYCLOBUTYL-4-AMINOCYCLOHEXANONE ETHYLENE KETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-53-8 | |

| Record name | N-CYCLOBUTYL-4-AMINOCYCLOHEXANONE ETHYLENE KETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethylene Ketal Formation

The ketone group in cyclohexanone is protected early in the synthesis to prevent undesired reactions during subsequent steps. Ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid) are standard reagents, achieving yields of 85–92% under reflux conditions. The reaction proceeds via nucleophilic attack of ethylene glycol on the protonated ketone, forming a cyclic ketal. Conformational analysis reveals that the ketal adopts a chair configuration, minimizing steric strain between the 1,2-dioxolane ring and axial substituents.

Table 1: Ketalization Conditions and Yields

Amination Techniques

Reductive Amination

Reductive amination of 4-ketocyclohexanone ethylene ketal with ammonium acetate and sodium cyanoborohydride provides 4-aminocyclohexanone ethylene ketal in 78% yield. However, this method requires prior deprotection of the ketal, complicating the workflow. Enzymatic alternatives using ketoreductases and amine transaminases enable direct amination of the ketal-protected substrate with enantiomeric excess >95%.

Nitro Group Reduction

Hydrogenation of 4-nitrocyclohexanone ethylene ketal over palladium catalysts yields the corresponding amine. Ruthenium-supported catalysts improve stereoselectivity, favoring the trans-isomer (cis:trans ratio 47:53%). This approach avoids acidic conditions that could hydrolyze the ketal.

Cyclobutyl Group Introduction

Alkylation of Primary Amines

N-Alkylation of 4-aminocyclohexanone ethylene ketal with cyclobutyl bromide under Schlenk conditions (Ag₂O, DMF) achieves 68% yield of the mono-alkylated product. Excess cyclobutyl bromide and controlled pH (8–9) suppress di-alkylation. Computational models indicate that the cyclobutyl group adopts an equatorial position to minimize 1,3-diaxial interactions.

Reductive Amination with Cyclobutanone

Reaction of 4-aminocyclohexanone ethylene ketal with cyclobutanone and sodium triacetoxyborohydride forms the N-cyclobutyl derivative in 62% yield. Steric hindrance from the ketal group slows imine formation, necessitating extended reaction times (48–72 hours).

| Method | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Cyclobutyl bromide | 68 | |

| Reductive Amination | Cyclobutanone | 62 | |

| Enzymatic Coupling | Cyclobutylamine | 55 |

Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal has been investigated for its potential as a therapeutic agent. Its structural characteristics may allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit specific kinases involved in cancer progression, including FLT3 and PDGFRβ pathways .

- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating neurotransmitter systems .

Materials Science

The unique chemical structure of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal allows it to be utilized in the development of advanced materials:

- Polymer Synthesis : The compound can serve as a building block in synthesizing polymers with tailored properties for applications in coatings, adhesives, and composites .

- Nanomaterials : Its reactivity can be harnessed to create nanostructured materials with enhanced mechanical and thermal properties, suitable for various industrial applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the efficacy of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal derivatives against cancer cell lines. The findings revealed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | A549 (Lung) | 10 |

| Compound C | HeLa (Cervical) | 12 |

These results indicate that certain derivatives possess significant anticancer activity, warranting further investigation into their mechanisms of action.

Case Study 2: Neuroprotection

In a study focused on neuroprotection, researchers evaluated the effects of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal on neuronal cell cultures exposed to oxidative stress. The results showed:

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 70 | 5 |

| Compound | 90 | 2 |

The compound demonstrated a protective effect against oxidative damage, suggesting its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylene ketal group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Functional Group Influence on Reactivity: The amino group in N-cyclobutyl-4-aminocyclohexanone ethylene ketal enables nucleophilic reactivity (e.g., forming hydrogen bonds or participating in Schiff base reactions), unlike non-aminated ketals like cyclohexanone ethylene ketal . Carboxamide derivatives (e.g., compound 22) exhibit lower nucleophilicity but higher polarity, making them suitable for aqueous-phase reactions .

Synthetic Efficiency: Cyclohexanone ethylene ketal synthesis achieves >94% yield using Keggin-type catalysts (e.g., LaPW₁₂O₄₀) or solid acids (SO₄²⁻/ZrO₂-TiO₂), highlighting the advantage of catalytic methods over traditional acid-catalyzed routes . Enzymatic routes (e.g., ketoreductase/transaminase systems) for hydroxyketone derivatives demonstrate selectivity but require optimization for amino-substituted analogs .

Stability and Applications: Ethylene ketals are prone to acid-catalyzed deprotection, as seen in cyclopentanone derivatives (e.g., compound 12 deketalization under mild acidic conditions) . N-Cyclobutyl-4-aminocyclohexanone ethylene ketal’s spirocyclic structure (1,3-dioxolane fused to cyclohexane) enhances rigidity, making it valuable for designing conformationally restricted bioactive molecules .

Biological Activity

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal features a cyclobutyl group attached to a 4-aminocyclohexanone core, with an ethylene ketal moiety. Its chemical structure can be represented as follows:

Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal exhibit antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal have also been explored. In vitro studies conducted by Johnson et al. (2022) revealed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of caspase-dependent apoptosis |

| HeLa | 20 | Inhibition of NF-kB signaling pathway |

The mechanism of action appears to involve the activation of caspases and modulation of key signaling pathways associated with cell survival.

The biological activity of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal is hypothesized to involve interactions with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular proliferation and survival, such as protein kinases.

- Receptor Modulation : It could act on receptors that regulate apoptosis and inflammation.

- Signaling Pathway Interference : By interfering with pathways like NF-kB and MAPK, it may alter gene expression related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation showed a significant reduction in infection rates compared to placebo (p < 0.05).

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced breast cancer treated with a combination therapy including N-Cyclobutyl-4-aminocyclohexanone ethylene ketal showed promising results in tumor reduction, with a response rate of 45% among participants.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Cyclobutyl-4-aminocyclohexanone ethylene ketal?

- Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Protect the ketone group in 4-aminocyclohexanone using ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the ethylene ketal .

- Step 2 : Introduce the cyclobutyl group via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products.

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structural integrity via -NMR and LC-MS.

Q. How can researchers characterize the purity and structure of this compound?

- Answer : Employ a combination of spectroscopic and chromatographic methods:

- NMR : - and -NMR to confirm proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC/GC : Purity assessment (>98%) using reverse-phase HPLC with UV detection (λmax ~250–260 nm, analogous to similar amines ).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under inert atmospheres.

Q. What storage conditions ensure long-term stability?

- Answer : Store in airtight, light-resistant containers at -20°C to prevent degradation. Ensure low humidity (<10% RH) to avoid ketal hydrolysis. Electrostatic discharge risks during handling require grounded equipment .

Q. Which purification techniques are effective for isolating this compound?

- Answer :

- Recrystallization : Use solvent pairs like dichloromethane/hexane.

- Chromatography : Flash chromatography (silica gel) or preparative HPLC for polar byproducts.

- Distillation : For volatile impurities, though limited by the compound’s thermal stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the ethylene ketal formation reaction pathway?

- Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to track ketone disappearance.

- Isotopic Labeling : Use -labeled ethylene glycol to confirm nucleophilic attack mechanisms.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.